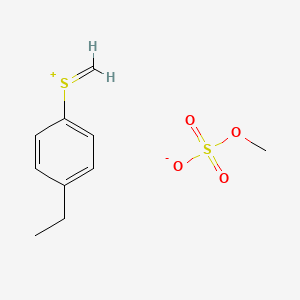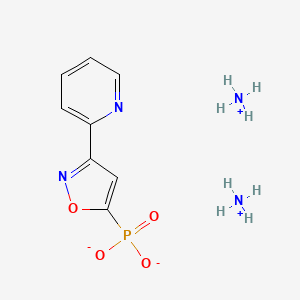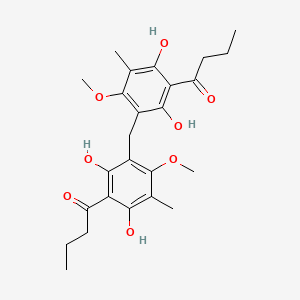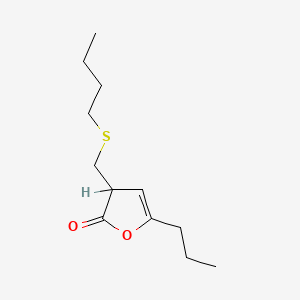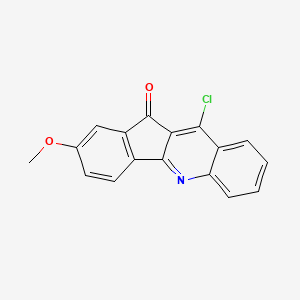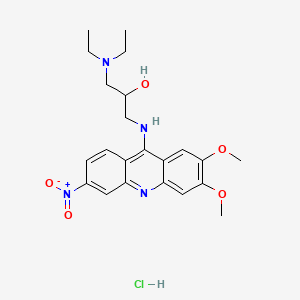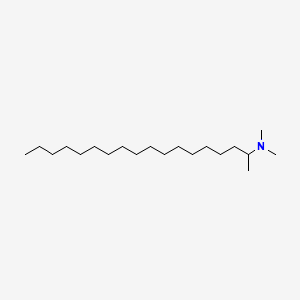
Tetraazido-P-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is a chemical compound with a unique structure characterized by the presence of azido groups attached to a cyclohexadiene-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- typically involves the introduction of azido groups to a cyclohexadiene-dione precursor. One common method is the reaction of 2,5-Cyclohexadiene-1,4-dione with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetraazido compound.
Industrial Production Methods
While specific industrial production methods for 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the potentially hazardous azido groups.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido groups to amines or other reduced forms.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the azido groups.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-energy materials and explosives.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- involves the reactivity of the azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraamino-: Similar structure but with amino groups instead of azido groups.
2,5-Dimethyl-1,4-benzoquinone: A related quinone compound with methyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is unique due to the presence of multiple azido groups, which impart high reactivity and potential for diverse chemical transformations
Eigenschaften
CAS-Nummer |
22826-61-5 |
|---|---|
Molekularformel |
C6N12O2 |
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
[(3,4-diazido-6-diazonioimino-2,5-dioxocyclohex-3-en-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6N12O2/c7-15-11-1-2(12-16-8)6(20)4(14-18-10)3(5(1)19)13-17-9 |
InChI-Schlüssel |
ZXSNZXKSVFJVBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)C(=N[N+]#N)C(=NN=[N-])C1=O)N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



